Cas no 1643358-01-3 (1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, 1,4-bis(1,1-dimethylethyl) ester, (+)-)

1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, 1,4-bis(1,1-dimethylethyl) ester, (+)- Chemical and Physical Properties
Names and Identifiers
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- 1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, 1,4-bis(1,1-dimethylethyl) ester, (+)-
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- Inchi: 1S/C20H29ClN2O4/c1-19(2,3)26-17(24)22-11-12-23(18(25)27-20(4,5)6)16(13-22)14-7-9-15(21)10-8-14/h7-10,16H,11-13H2,1-6H3
- InChI Key: XCWWVMIKMXDYJM-UHFFFAOYSA-N
- SMILES: C(N1CCN(C(=O)OC(C)(C)C)CC1C1C=CC(Cl)=CC=1)(=O)OC(C)(C)C
1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, 1,4-bis(1,1-dimethylethyl) ester, (+)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D369628-5g |
1,4-di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate |
1643358-01-3 | 95% | 5g |
$1090 | 2024-08-03 | |
eNovation Chemicals LLC | D369628-1g |
1,4-di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate |
1643358-01-3 | 95% | 1g |
$430 | 2024-08-03 | |
eNovation Chemicals LLC | D369628-1g |
1,4-di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate |
1643358-01-3 | 95% | 1g |
$430 | 2025-02-27 | |
Chemenu | CM278022-1g |
Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate |
1643358-01-3 | 95% | 1g |
$1119 | 2022-09-29 | |
eNovation Chemicals LLC | D369628-5g |
1,4-di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate |
1643358-01-3 | 95% | 5g |
$1090 | 2025-02-26 | |
eNovation Chemicals LLC | D369628-1g |
1,4-di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate |
1643358-01-3 | 95% | 1g |
$430 | 2025-02-26 | |
eNovation Chemicals LLC | D369628-5g |
1,4-di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate |
1643358-01-3 | 95% | 5g |
$1090 | 2025-02-27 |
1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, 1,4-bis(1,1-dimethylethyl) ester, (+)- Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
Additional information on 1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, 1,4-bis(1,1-dimethylethyl) ester, (+)-
Comprehensive Overview of 1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, 1,4-bis(1,1-dimethylethyl) ester, (+)- (CAS No. 1643358-01-3)
The compound 1,4-Piperazinedicarboxylic acid, 2-(4-chlorophenyl)-, 1,4-bis(1,1-dimethylethyl) ester, (+)- (CAS No. 1643358-01-3) is a specialized chiral derivative of piperazine, featuring a unique structural framework that combines a 4-chlorophenyl substituent with tert-butyl ester groups. This configuration imparts distinct physicochemical properties, making it a subject of interest in pharmaceutical research, asymmetric synthesis, and material science. Its chiral nature, denoted by the (+)-enantiomer, further enhances its utility in enantioselective applications, aligning with the growing demand for stereochemically pure compounds in drug development.
Recent trends in organic chemistry and medicinal chemistry highlight the importance of piperazine derivatives due to their versatility as building blocks. The incorporation of a chlorophenyl group in this compound suggests potential bioactivity, as halogenated aromatic moieties are often linked to enhanced binding affinity in targeted therapies. Researchers exploring kinase inhibitors or CNS-active compounds may find this derivative particularly relevant, given piperazine's prevalence in neurological drug candidates.
From a synthetic perspective, the tert-butyl ester groups in CAS 1643358-01-3 offer advantages in prodrug design and protecting group strategies. These esters are known for their stability under acidic conditions, a feature frequently leveraged in peptide synthesis and controlled-release formulations. The compound’s solubility profile—modulated by the balance between hydrophobic tert-butyl units and polar piperazine dicarboxylate—makes it a candidate for drug delivery optimization, a hot topic in nanomedicine discussions.
Analytical characterization of this compound typically involves HPLC chiral separation, NMR spectroscopy, and mass spectrometry, techniques central to quality control in API manufacturing. Its enantiomeric purity is critical, as regulatory agencies increasingly emphasize chiral impurity profiling—a concern echoed in forums on ICH guidelines and GMP compliance. The (+)-enantiomer’s specific rotation and crystalline properties may also attract interest from solid-state chemistry researchers studying polymorphism.
Environmental and green chemistry considerations are another angle worth noting. While the compound itself isn’t classified as hazardous, its synthesis may involve solvents or reagents subject to REACH regulations. This aligns with industry searches for sustainable synthetic routes and biodegradable intermediates, particularly among fine chemical manufacturers aiming to reduce carbon footprints.
In material science, the rigid piperazine core and aromatic chlorophenyl group could contribute to polymeric materials with tailored thermal stability. Patent literature reveals similar structures being explored for high-performance coatings or liquid crystal displays (LCDs), connecting to trending topics like flexible electronics and OLED technology.
For researchers sourcing CAS 1643358-01-3, key considerations include supplier reliability, certificates of analysis (CoA), and scalability—frequent pain points reflected in search queries like “high-purity chiral compounds suppliers” or “custom piperazine synthesis.” The compound’s niche application spectrum suggests it’s primarily of interest to R&D laboratories and contract research organizations (CROs) specializing in structure-activity relationship (SAR) studies.
Emerging applications might include catalysis, where chiral piperazines act as ligands in transition-metal complexes, or in supramolecular chemistry for designing host-guest systems. Such interdisciplinary potential makes this compound a noteworthy mention in reviews on molecular recognition or enzyme mimetics—subjects gaining traction in biomimetic materials research.
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